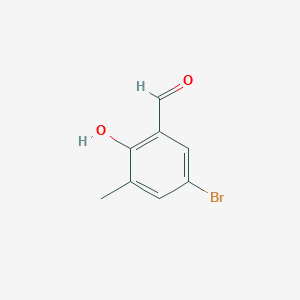

5-Bromo-2-hydroxy-3-methylbenzaldehyde

Description

5-Bromo-2-hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2 It is a derivative of benzaldehyde, featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGFSVYPDAQKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373696 | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33172-56-4 | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-methylbenzaldehyde typically involves the bromination of 2-hydroxy-3-methylbenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products:

Oxidation: Formation of 5-bromo-2-hydroxy-3-methylbenzoic acid.

Reduction: Formation of 5-bromo-2-hydroxy-3-methylbenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-Bromo-2-hydroxy-3-methylbenzaldehyde serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Formation of Imines : As an aldehyde, it can react with amines to form imines, which may influence protein structure and function.

- Enzyme Interaction : The compound has shown potential in modulating enzyme activity, particularly inhibiting monoamine oxidase due to the reactivity of the aldehyde group.

Biology

In biological research, this compound is utilized for studying enzyme-catalyzed reactions and as a biochemical probe. Its structural features enable it to interact with biological molecules, leading to potential therapeutic applications:

- Antimicrobial Activity : In vitro studies indicate significant antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrates high antibacterial activity with minimum inhibitory concentrations (MIC) reported as low as 50 µg/mL.

Medicine

The compound is recognized as an intermediate in synthesizing pharmaceuticals, particularly antiviral and anti-inflammatory drugs. Its unique structure contributes to developing new therapeutic agents with enhanced efficacy and specificity.

Antifungal Activity Assessment

Recent studies have evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The results indicated significant inhibition of fungal growth, reinforcing its potential as a therapeutic agent for fungal infections.

Pharmaceutical Applications

Research indicates that derivatives of this compound are being explored for their roles in developing new pharmaceutical compounds. For instance:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in antimicrobial and anticancer studies.

Comparison with Similar Compounds

5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

5-Bromovanillin: Contains a vanillin backbone with a bromine atom.

5-Bromosalicylaldehyde: Similar structure but without the methyl group.

Uniqueness: 5-Bromo-2-hydroxy-3-methylbenzaldehyde is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.

Biological Activity

5-Bromo-2-hydroxy-3-methylbenzaldehyde (CAS No. 33172-56-4) is an aromatic aldehyde with significant potential in various biological applications. It is characterized by a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position of the benzene ring. This compound has garnered attention due to its biological activity, which includes interactions with enzymes, effects on cellular processes, and potential therapeutic applications.

The synthesis of this compound typically involves the bromination of 2-hydroxy-3-methylbenzaldehyde using bromine in acetic acid as a solvent. The reaction conditions are crucial for achieving high yields and selectivity. For instance, under controlled temperatures and concentrations, yields can exceed 89% .

Enzyme Interactions

This compound exhibits notable interactions with various enzymes:

- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, suggesting potential applications in treating mood disorders .

- Chelating Properties : As a phenolic compound, it can act as a chelating agent, binding metal ions which may be beneficial in analytical chemistry and potentially in biological systems where metal ion homeostasis is critical .

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Membrane Permeability : The compound alters cell membrane permeability, affecting the transport of molecules across cellular barriers. This property is crucial for drug delivery systems and understanding cellular uptake mechanisms .

- Gene Expression Modulation : Studies have shown that this compound can modulate gene expression related to stress responses and metabolic pathways, indicating its role as a signaling molecule within cells .

Therapeutic Applications

- Antimicrobial Activity : A study demonstrated that this compound exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties, potentially through the induction of apoptosis in cancer cells. Its mechanism appears to involve oxidative stress pathways that lead to cell death .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : The aldehyde group (-CHO) can be oxidized to form carboxylic acids under specific conditions.

Key Reaction Details :

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Conditions : Heated under reflux for 2–4 hours.

-

Product : 5-Bromo-2-hydroxy-3-methylbenzoic acid (C₉H₇BrO₃).

Research Evidence :

-

Oxidation of structurally similar benzaldehydes with KMnO₄ yields carboxylic acids with >90% conversion efficiency .

Reduction Reactions

Mechanism : The aldehyde group reduces to a primary alcohol, while the bromine and hydroxyl groups remain unaffected.

Key Reaction Details :

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Conditions : Room temperature in ethanol or THF.

-

Product : 5-Bromo-2-hydroxy-3-methylbenzyl alcohol (C₈H₉BrO₂).

Research Evidence :

Substitution Reactions

Mechanism : The bromine atom (C₅) undergoes nucleophilic aromatic substitution (SNAr) or electrophilic substitution depending on the nucleophile.

Key Reaction Details :

-

Nucleophilic Substitution :

-

Reagents : Amines (e.g., NH₃, NH₂R) or thiols (-SH) in basic conditions.

-

Conditions : 50–100°C for 6–12 hours.

-

Product : Substituted benzaldehydes (e.g., 5-amino-2-hydroxy-3-methylbenzaldehyde).

-

-

Electrophilic Substitution :

-

Reagents : Bromine (Br₂) or NBS in acetic acid.

-

Conditions : Controlled temperature (0–5°C) to prevent over-bromination.

-

Product : Polybrominated derivatives (e.g., 3,5-dibromo-2-hydroxy-3-methylbenzaldehyde).

-

Research Evidence :

-

Bromination of 2-hydroxy-3-methylbenzaldehyde with Br₂ in acetic acid yields the target compound with 89% selectivity .

Chelation and Enzyme Interactions

Mechanism : The hydroxyl (-OH) and aldehyde (-CHO) groups enable chelation with metal ions, influencing enzymatic activity.

Key Reaction Details :

-

Enzyme Inhibition : The compound inhibits monoamine oxidase (MAO) by binding to its active site, raising neurotransmitter levels (e.g., serotonin, norepinephrine) .

-

Chelation : Forms complexes with Fe³⁺, Cu²⁺, and Zn²⁺ ions, demonstrated in spectroscopic studies .

Data Table: Reaction Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-hydroxy-3-methylbenzaldehyde, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via condensation reactions using ethanol as a solvent, analogous to the preparation of 5-bromo-2-hydroxybenzaldehyde derivatives. For example, reacting the aldehyde with thiosemicarbazides under reflux (350 K) for 6 hours yields crystalline products suitable for structural analysis. Slow evaporation of ethanol is recommended for high-purity crystals . Regioselectivity may be influenced by steric effects from the methyl group at the 3-position, which can direct bromination or functionalization to specific aromatic positions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture and light, as these factors may promote aldol condensation or oxidation. Use inert atmospheres (e.g., nitrogen) during reactions to preserve the aldehyde functionality. Safety protocols, including eye wash stations and ventilation, should be prioritized due to the compound’s potential irritancy .

Advanced Research Questions

Q. What crystallographic challenges arise during structural refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include modeling hydrogen bonding (e.g., hydroxyl and aldehyde groups) and resolving disorder in the methyl group. SHELXL allows refinement using riding models for C-bound H-atoms and restrained O–H/N–H distances (0.85±0.01 Å) via Fourier difference maps. For high-resolution data, anisotropic displacement parameters improve accuracy. SHELX’s robust algorithms are particularly effective for small-molecule twinning or high-symmetry space groups .

Q. How does the methyl group at the 3-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methyl group introduces steric hindrance, potentially reducing reactivity at the ortho position. For Suzuki-Miyaura couplings, palladium catalysts with bulky ligands (e.g., SPhos) may mitigate this issue. Computational studies (DFT) can predict regioselectivity by analyzing electronic and steric effects. Comparative experiments with non-methylated analogs (e.g., 5-bromo-2-hydroxybenzaldehyde) are recommended to isolate steric contributions .

Q. What strategies are effective for functionalizing the aldehyde group while preserving hydroxyl and bromine substituents?

- Methodological Answer : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before aldehyde modification. For example, condensation with thiosemicarbazides or hydrazines proceeds efficiently in ethanol under mild conditions. Post-functionalization deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group. Monitoring via FT-IR (aldehyde C=O stretch at ~1700 cm⁻¹) ensures selectivity .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) and high-resolution mass spectrometry (HRMS). Conflicting NMR data may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism. Refer to crystallographic data (e.g., C=O bond lengths from SHELX refinements) as a definitive reference for structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.